1-Phenylethyl chloroformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenylethyl chloroformate is an organic compound with the molecular formula C9H9ClO2. It is a colorless liquid that is used as a reagent in organic synthesis. The compound consists of a phenyl group attached to an ethyl chain, which is further connected to a chloroformate group. This structure makes it a versatile intermediate in various chemical reactions .
Preparation Methods
1-Phenylethyl chloroformate can be synthesized through several methods. One common synthetic route involves the reaction of 1-phenylethanol with phosgene in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere using dichloromethane as the solvent at temperatures ranging from 0 to 20°C . Industrial production methods often utilize similar conditions but on a larger scale, ensuring the reaction is conducted under controlled environments to manage the hazardous nature of phosgene .
Chemical Reactions Analysis
1-Phenylethyl chloroformate undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with amines to form carbamates and with alcohols to form carbonate esters.
Hydrolysis: In the presence of water, it hydrolyzes to form 1-phenylethanol and carbon dioxide.
Decomposition: Under certain conditions, it can decompose to form phenyl ethyl chloride and carbon dioxide.
Scientific Research Applications
1-Phenylethyl chloroformate is widely used in scientific research due to its reactivity and versatility:
Mechanism of Action
The mechanism of action of 1-Phenylethyl chloroformate involves its reactivity with nucleophiles. The chloroformate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This leads to the formation of carbamates and carbonate esters, respectively . The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile and the reaction conditions.
Comparison with Similar Compounds
1-Phenylethyl chloroformate can be compared with other chloroformates such as methyl chloroformate and benzyl chloroformate:
Methyl Chloroformate: Similar in reactivity but has a simpler structure with a methyl group instead of a phenyl ethyl group.
Benzyl Chloroformate: Contains a benzyl group and is commonly used for introducing the Cbz (carboxybenzyl) protecting group in peptide synthesis.
The uniqueness of this compound lies in its phenyl ethyl group, which provides additional stability and reactivity compared to simpler chloroformates .
Properties
IUPAC Name |
1-phenylethyl carbonochloridate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-7(12-9(10)11)8-5-3-2-4-6-8/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSODYUROWJSUIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)OC(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.